![molecular formula C19H19N3O3 B2671426 [(1-cyanocyclopentyl)carbamoyl]methyl 4-(1H-pyrrol-1-yl)benzoate CAS No. 871227-10-0](/img/structure/B2671426.png)
[(1-cyanocyclopentyl)carbamoyl]methyl 4-(1H-pyrrol-1-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1-cyanocyclopentyl)carbamoyl]methyl 4-(1H-pyrrol-1-yl)benzoate, also known as CCPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CCPB belongs to the class of pyrrole-containing compounds and has a unique chemical structure that makes it an ideal candidate for various research studies.
Mécanisme D'action
The mechanism of action of [(1-cyanocyclopentyl)carbamoyl]methyl 4-(1H-pyrrol-1-yl)benzoate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. [(1-cyanocyclopentyl)carbamoyl]methyl 4-(1H-pyrrol-1-yl)benzoate has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in gene expression regulation. It has also been found to inhibit the activity of tubulin, which is involved in cell division. The inhibition of these enzymes and proteins leads to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
[(1-cyanocyclopentyl)carbamoyl]methyl 4-(1H-pyrrol-1-yl)benzoate has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. In neuroscience, [(1-cyanocyclopentyl)carbamoyl]methyl 4-(1H-pyrrol-1-yl)benzoate has been found to have a neuroprotective effect and can reduce the damage caused by oxidative stress. It has also been found to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using [(1-cyanocyclopentyl)carbamoyl]methyl 4-(1H-pyrrol-1-yl)benzoate in lab experiments include its unique chemical structure, which makes it an ideal candidate for various research studies. It has also been found to have a high potency and selectivity, which makes it an effective tool for drug discovery. The limitations of using [(1-cyanocyclopentyl)carbamoyl]methyl 4-(1H-pyrrol-1-yl)benzoate in lab experiments include its complex synthesis process, which requires expertise in organic chemistry. It is also relatively expensive compared to other compounds, which may limit its use in some research studies.
Orientations Futures
For research on [(1-cyanocyclopentyl)carbamoyl]methyl 4-(1H-pyrrol-1-yl)benzoate include further investigating its mechanism of action and identifying its potential applications in other fields. Overall, [(1-cyanocyclopentyl)carbamoyl]methyl 4-(1H-pyrrol-1-yl)benzoate has significant potential for various scientific research studies and may lead to the development of new drugs with improved efficacy and reduced side effects.
Méthodes De Synthèse
The synthesis of [(1-cyanocyclopentyl)carbamoyl]methyl 4-(1H-pyrrol-1-yl)benzoate involves a multi-step process that includes the reaction of cyclopentanone with malononitrile, followed by the reaction with methyl chloroformate, and then the reaction with 4-(1H-pyrrol-1-yl)benzoic acid. The final product is obtained after purification through chromatography. The synthesis of [(1-cyanocyclopentyl)carbamoyl]methyl 4-(1H-pyrrol-1-yl)benzoate is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
[(1-cyanocyclopentyl)carbamoyl]methyl 4-(1H-pyrrol-1-yl)benzoate has shown promising results in various scientific research studies. It has been found to have potential applications in cancer research, neuroscience, and drug discovery. In cancer research, [(1-cyanocyclopentyl)carbamoyl]methyl 4-(1H-pyrrol-1-yl)benzoate has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, [(1-cyanocyclopentyl)carbamoyl]methyl 4-(1H-pyrrol-1-yl)benzoate has been found to have a neuroprotective effect and can be used in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. In drug discovery, [(1-cyanocyclopentyl)carbamoyl]methyl 4-(1H-pyrrol-1-yl)benzoate can be used as a lead compound to develop new drugs with improved efficacy and reduced side effects.
Propriétés
IUPAC Name |
[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 4-pyrrol-1-ylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c20-14-19(9-1-2-10-19)21-17(23)13-25-18(24)15-5-7-16(8-6-15)22-11-3-4-12-22/h3-8,11-12H,1-2,9-10,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMYMOFNJCJHGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)COC(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-cyanocyclopentyl)carbamoyl]methyl 4-(1H-pyrrol-1-yl)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

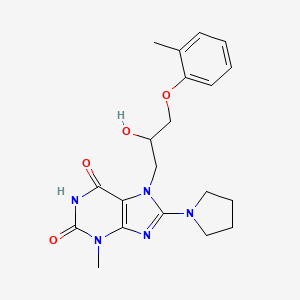
![4-Methoxy-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B2671345.png)
![3-Chloro-2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B2671346.png)
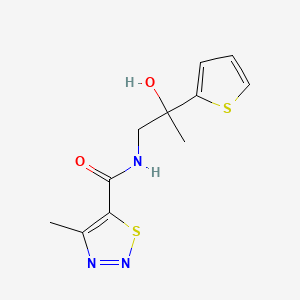
![Methyl 3-{[(2-chlorobenzyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2671348.png)
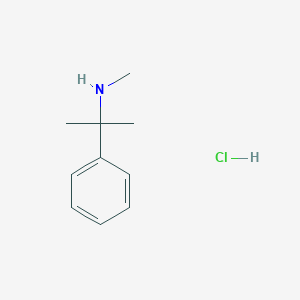
![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-methylbutanamido)benzofuran-2-carboxamide](/img/structure/B2671351.png)
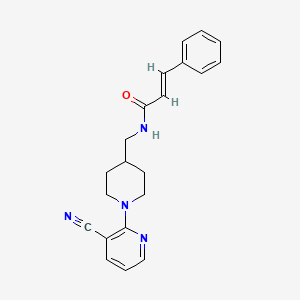
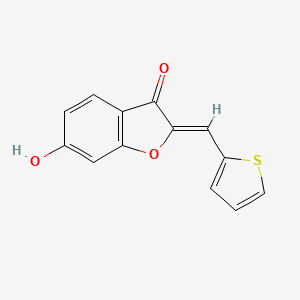
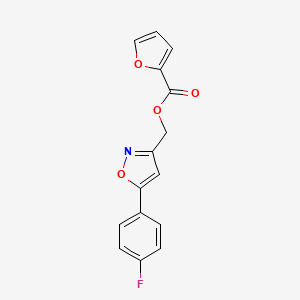

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclobutanecarboxamide](/img/structure/B2671359.png)
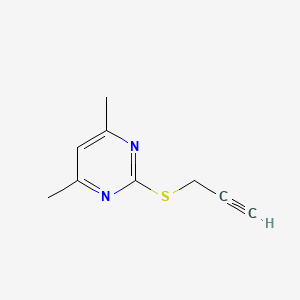
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2671362.png)